molecular formula C6H6O14S4 B3054333 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid CAS No. 596818-38-1

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid

Cat. No.: B3054333
CAS No.: 596818-38-1
M. Wt: 430.4 g/mol
InChI Key: JFGIAHWRDXZVCY-UHFFFAOYSA-N
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Description

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is a chemical compound with the molecular formula C6H6O14S4. It is characterized by the presence of two hydroxyl groups and four sulfonic acid groups attached to a benzene ring. This compound is known for its high solubility in water and its ability to form strong acidic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid typically involves the sulfonation of hydroquinone or its derivatives. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process involving the sulfonation of hydroquinone in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions and interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are primarily related to its redox properties and its ability to form complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid is unique due to its high degree of sulfonation, which imparts distinct chemical properties such as high solubility in water and strong acidity. These properties make it particularly useful in applications requiring highly acidic conditions and in the formation of water-soluble complexes .

Properties

IUPAC Name

5,6-dihydroxybenzene-1,2,3,4-tetrasulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O14S4/c7-1-2(8)4(22(12,13)14)6(24(18,19)20)5(23(15,16)17)3(1)21(9,10)11/h7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGIAHWRDXZVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600707
Record name 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596818-38-1
Record name 5,6-Dihydroxybenzene-1,2,3,4-tetrasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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